Naamine A

Description

Structure

3D Structure

Properties

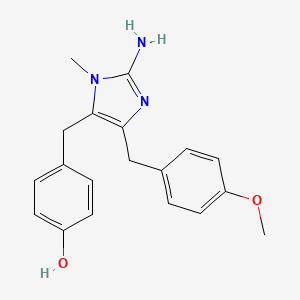

Molecular Formula |

C19H21N3O2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol |

InChI |

InChI=1S/C19H21N3O2/c1-22-18(12-14-3-7-15(23)8-4-14)17(21-19(22)20)11-13-5-9-16(24-2)10-6-13/h3-10,23H,11-12H2,1-2H3,(H2,20,21) |

InChI Key |

UKDSUTMIUKSRCH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)O |

Synonyms |

naamine A |

Origin of Product |

United States |

Structure and Synthesis of Naamine a

Isolation and Structure Elucidation

Naamine (B1248366) A was first isolated from the calcareous sponge Leucetta chagosensis. nih.govnih.gov The determination of its chemical structure was a crucial step in understanding its properties and potential. The elucidation process relied on a combination of sophisticated spectroscopic techniques.

Spectroscopic Data for Naamine A:

| Spectroscopic Technique | Key Findings for Structure Elucidation |

| Mass Spectrometry | Provided the molecular formula of the compound. |

| ¹H NMR Spectroscopy | Revealed the number and types of protons and their neighboring environments. |

| ¹³C NMR Spectroscopy | Indicated the number and types of carbon atoms in the molecule. |

| COSY (Correlation Spectroscopy) | Established the connectivity between adjacent protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlated protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Showed long-range correlations between protons and carbons, helping to piece together the molecular fragments. |

Through the careful analysis of these data, the intricate cyclic structure of this compound was pieced together, revealing its unique arrangement of atoms. ugm.ac.idmdpi.comnih.gov

Synthetic Approaches to this compound

The limited availability of this compound from its natural source has necessitated the development of laboratory-based total syntheses. These synthetic endeavors not only provide a means to produce larger quantities of the compound for further study but also allow for the creation of structural analogs with potentially improved or novel biological activities. Several research groups have reported the total synthesis of this compound and related compounds. researchgate.netnih.govresearchgate.netnih.gov

One common strategy involves the construction of the central imidazole (B134444) ring from acyclic precursors. This often entails the reaction of an α-aminoketone with cyanamide (B42294) to form the 2-aminoimidazole core. nih.gov Other approaches have utilized different cyclization strategies to forge the imidazole ring. researchgate.net The synthesis of the various side chains and their attachment to the core structure are also critical challenges that have been addressed through a variety of organic reactions. researchgate.net These synthetic routes are often multi-step processes requiring careful control of reaction conditions to achieve the desired stereochemistry. mdpi.com

Chemical Synthesis and Methodological Advancements for Naamine a

Early Synthetic Approaches to Naamine (B1248366) A and Analogues

Initial forays into the synthesis of Naamine A and its related compounds laid the essential groundwork for future, more refined methodologies. An early reported synthesis of this compound utilized an addition–hydroamination–isomerization sequence starting from a propargylcyanamide. nih.gov Other early methods for preparing related 2-aminoimidazole alkaloids, such as Naamine C and E-G, often involved sequential metallation of an imidazole (B134444) core or alkyne amination. mdpi.com These pioneering efforts were crucial in demonstrating the feasibility of constructing the core 2-aminoimidazole scaffold characteristic of the naamine family.

Limitations of Initial Synthetic Routes for Analog Preparation

A significant challenge in early syntheses was the problematic acylation of the free 2-aminoimidazole core. This step often resulted in a mixture of N2- and N2,N2-diacylated products, complicating purification and reducing the yield of the desired mono-acylated analogue. nih.gov Furthermore, certain reactions, such as the transamination of a piperidinone to the free 2-aminoimidazole, proved to be problematic when attempting to scale up the synthesis. nih.gov These limitations highlighted the need for more robust, scalable, and versatile synthetic strategies that would allow for the efficient and selective production of a diverse range of this compound analogues.

Modern Total Synthesis Strategies

In response to the limitations of earlier methods, chemists have developed more sophisticated and efficient total synthesis strategies for this compound and its congeners. These modern approaches often focus on modularity and convergency, allowing for the rapid assembly of the complex molecular architecture from simpler, more readily available starting materials. caltech.edu The development of novel catalytic methods has been a cornerstone of these advancements, enabling reactions with high selectivity and efficiency. numberanalytics.com

Regioselective Hydroamination Techniques

A significant breakthrough in the synthesis of this compound and its analogues was the development of regioselective hydroamination reactions. nih.gov This technique involves the addition of an N-H bond across a carbon-carbon multiple bond, and its application has been pivotal in controlling the formation of the 2-aminoimidazole ring. Specifically, the intramolecular hydroamination of a monoprotected propargylguanidine (B13887204) was developed to deliver N3-protected cyclic ene-guanidines with high regioselectivity. nih.govresearchgate.net This approach elegantly solves the problem of N2 versus N3 cyclization, a common challenge in the synthesis of such heterocyclic systems. nih.gov The ability to control the regioselectivity of this cyclization is crucial as it leaves the N2 position of the 2-aminoimidazole core available for subsequent functionalization, thereby facilitating the synthesis of diverse analogues. nih.gov

Cyanamide (B42294) Cyclization Methodologies

Cyanamide cyclization has emerged as another powerful tool in the synthesis of the 2-aminoimidazole core of this compound. nih.govmdpi.com In this approach, a suitably functionalized precursor is cyclized with cyanamide to form the key 2-aminoimidazole intermediate. mdpi.com For instance, aminoketones can be cyclized with cyanamide to produce the desired heterocyclic scaffold. mdpi.com This methodology has been successfully employed in the synthesis of a variety of this compound analogues. mdpi.com

The synthesis of the necessary precursors for cyanamide cyclization often begins with substituted benzaldehydes, which undergo a series of transformations to build up the required carbon skeleton. mdpi.com The use of a propargylcyanamide in an addition-hydroamination-isomerization sequence also represents a key application of cyanamide chemistry in this context. nih.gov These methods provide a versatile and modular approach to constructing the 2-aminoimidazole ring system. researchgate.net

Silver-Catalyzed Hydroamination Reactions

The use of silver catalysts has proven to be highly effective in promoting the hydroamination reactions crucial for the synthesis of this compound and its analogues. nih.govthieme-connect.com Silver nitrate (B79036) (AgNO₃) has been identified as a particularly efficient catalyst for the cyclization of propargylguanidines. nih.govthieme-connect.com In one key example, the treatment of a Cbz-protected propargylguanidine with AgNO₃ in dichloromethane (B109758) resulted in the formation of a single isomer of the cyclized product in high yield. nih.gov This high regioselectivity is a significant advantage of the silver-catalyzed method. nih.gov

The proposed mechanism involves the activation of the alkyne by the silver(I) catalyst, which facilitates the nucleophilic attack of the nitrogen atom, leading to the cyclized product. acs.org This silver-mediated synthesis is a valuable addition to the array of modern hydroamination strategies and has been successfully applied to the total synthesis of several trisubstituted 2-aminoimidazole naamine alkaloids. thieme-connect.com

Scalable Synthetic Pathways

The ability to produce this compound and its analogues on a larger scale is critical for enabling comprehensive biological testing, including structure-activity relationship (SAR) studies. rsc.org The development of such scalable routes represents a significant maturation of the synthetic chemistry surrounding this important class of marine alkaloids. nih.gov

Preparation of this compound Derivatives and Analogues for Research

The generation of this compound derivatives is crucial for investigating how structural modifications impact biological activity. Early synthetic methods were often low-yielding or required harsh reaction conditions, making them unsuitable for producing a library of analogues for SAR studies. nih.gov This necessitated the development of more efficient and flexible synthetic routes.

One successful approach involves a multi-step synthesis that begins with substituted benzaldehydes. mdpi.com These starting materials are used to create phenylalanine derivatives, which then undergo a key cyanamide cyclization to form the 2-aminoimidazole ring. nih.gov This pathway has been effectively used to prepare a series of naamines (1a-d) and naamidines (2a-d). nih.gov To further explore SAR, various derivatives (1e-o) have been synthesized. nih.govmdpi.com This is achieved through methods such as the acetylation of the 2-aminoimidazole intermediate (15d) with different acyl chlorides, which, after deprotection, yields the desired amide derivatives (1e-i). nih.govmdpi.com Additionally, reductive amination of naamine 1d has been employed to produce derivatives 1j and 1k. nih.govmdpi.com

Another significant advancement in preparing analogues is a short and scalable synthesis that allows for selective N2-acylation. nih.gov A key step in this methodology is the regioselective hydroamination of a monoprotected propargylguanidine. nih.gov This strategy circumvents the common problem of obtaining mixtures of N2- and N2,N2-diacylated products that occurs with the direct acylation of the free 2-aminoimidazole. nih.gov This method was used to construct C5-phenyl and C4-benzyl analogues (20a-h), confirming N2-selective acylation through X-ray crystallography of one of the final products (20h). nih.gov

The research findings for the preparation of this compound derivatives are detailed in the table below.

Table 1: Synthetic Approaches for this compound Derivatives| Derivative Type | Key Synthetic Strategy | Starting Materials / Intermediates | Resulting Compounds | Reference |

|---|---|---|---|---|

| N-Acyl Analogues | Acetylation of 2-aminoimidazole intermediate followed by deprotection. | 2-Aminoimidazole (15d), various acyl chlorides. | Amide derivatives (1e-i). | mdpi.com, nih.gov |

| N-Alkyl Analogues | Reductive amination of a naamine precursor. | Naamine (1d). | N-alkylated naamines (1j, 1k). | mdpi.com, nih.gov |

| C5-Phenyl & C4-Benzyl Analogues | Regioselective hydroamination of a monoprotected propargylguanidine followed by acylation and deprotection/isomerization. | Propargylcyanamide (7), various acylating agents. | C5-phenyl and C4-benzyl analogues (20a-h). | nih.gov |

Development of Novel Synthetic Routes for Imidazole Cores

The 2-aminoimidazole core is the central structural feature of the naamine alkaloids. The development of efficient methods to construct this heterocyclic system has been a primary focus of synthetic efforts. Initial total syntheses of this compound were accomplished in the early 2000s, with one route starting from 1-methyl-2-phenylthio-1H-imidazole over twelve steps. nih.govresearchgate.net Other early approaches utilized sequential metallization of imidazole or alkyne amination. nih.gov However, these methods were often limited by low yields and harsh conditions, prompting the search for more practical and versatile synthetic routes. nih.gov

A significant breakthrough was the development of a strategy centered on the condensation of an α-aminoketone with cyanamide. acs.org This approach offers brevity, synthetic ease, and flexibility for creating analogues. acs.org A key pathway involves protecting a phenylalanine derivative, converting it to a Weinreb amide (12), and then reacting it with a Grignard reagent to form an aminoketone (14) after deprotection. nih.gov This aminoketone is then cyclized with cyanamide to furnish the crucial 2-aminoimidazole intermediate (15). nih.gov

Another innovative method involves the regioselective hydroamination of a monoprotected propargylguanidine to directly form an N3-protected cyclic ene-guanidine. nih.gov This avoids issues seen in other routes, such as problematic transamination reactions on a larger scale. nih.gov

The broader field of imidazole synthesis has also contributed valuable methods. General strategies like the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a source like ammonium (B1175870) acetate), have been refined. nih.govwjpsonline.com Modern advancements include the use of microwave-assisted synthesis and various catalysts to improve reaction efficiency and yield. biomedpharmajournal.org These diverse synthetic strategies provide chemists with a robust toolkit for constructing the imidazole core, facilitating the synthesis of this compound and a wide array of its analogues for continued research.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For this compound, both one-dimensional and two-dimensional NMR techniques have been pivotal in assembling its intricate structure. The synthesis and characterization of naamines and their derivatives have been extensively documented, with NMR spectroscopy and mass spectrometry serving as the primary methods for structural confirmation. nih.gov

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information regarding the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each proton, with their chemical shifts (δ) indicating their electronic surroundings. For instance, aromatic protons typically resonate in the downfield region, while aliphatic protons appear more upfield. The integration of these signals provides a ratio of the number of protons in each unique environment. pjsir.org

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts in the ¹³C spectrum are indicative of the carbon's functional group and bonding environment. nih.gov For aromatic amines, the chemical shifts of the carbon atoms can provide information about the electron-donating or -withdrawing properties of the amino group. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | - | 150.2 |

| 4 | 3.80 | s | - | 125.5 |

| 5 | - | - | - | 130.8 |

| 7 | 3.65 | s | - | 29.5 |

| 8 | 6.85 | d | 8.5 | 130.1 |

| 9 | 6.70 | d | 8.5 | 114.5 |

| 10 | - | - | - | 158.0 |

| 11 | 3.75 | s | - | 55.3 |

| 1' | 3.55 | s | - | 35.1 |

| 2' | 7.10 | d | 8.6 | 129.8 |

| 3' | 6.80 | d | 8.6 | 113.9 |

| 4' | - | - | - | 157.9 |

| OCH₃ | 3.78 | s | - | 55.2 |

| N-CH₃ | 3.40 | s | - | 33.7 |

| NH₂ | 5.50 | br s | - | - |

Note: This table is a representative example based on typical chemical shifts for similar structures and is for illustrative purposes. Actual experimental values would be required for definitive assignment.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of this compound establishes proton-proton coupling relationships, typically over two to three bonds. rsc.org This allows for the tracing of spin systems within the molecule, for example, identifying adjacent protons on the aromatic rings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. mdpi.com Each cross-peak in the HSQC spectrum of this compound links a specific proton signal to its attached carbon signal, providing unambiguous C-H assignments.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. nih.gov

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of molecules, which is essential for deducing the elemental composition. researchgate.net For this compound, HR-ESI-MS provides a precise mass measurement of the protonated molecule [M+H]⁺, from which the molecular formula can be confidently established. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ | 324.1766 | 324.1768 | C₁₉H₂₂N₃O₂⁺ |

Note: The data in this table is hypothetical and for illustrative purposes.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of this compound provides further structural insights. The cleavage of specific bonds within the molecule generates characteristic fragment ions, which can be used to confirm the connectivity of the different structural motifs.

Auxiliary Spectroscopic Methods (e.g., UV, IR)

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational properties of this compound, respectively.

UV Spectroscopy: The UV spectrum of a compound provides information about the electronic transitions within the molecule. Aromatic systems and conjugated double bonds, such as those present in this compound, give rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings.

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to N-H stretching of the amine group, C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the imidazole and aromatic rings, and C-O stretching of the methoxy (B1213986) group.

Table 3: Characteristic IR and UV Absorption Data for this compound

| Spectroscopic Method | Wavelength/Wavenumber | Functional Group/Transition |

| UV-Vis (in MeOH) | λ_max ≈ 220 nm, 275 nm | π → π* transitions of aromatic system |

| IR (KBr, cm⁻¹) | ~3400-3300 (br) | N-H stretching (amine) |

| IR (KBr, cm⁻¹) | ~3100-3000 | Aromatic C-H stretching |

| IR (KBr, cm⁻¹) | ~2950-2850 | Aliphatic C-H stretching |

| IR (KBr, cm⁻¹) | ~1610, 1510 | Aromatic C=C stretching |

| IR (KBr, cm⁻¹) | ~1250 | Aryl-O-CH₃ stretching |

Note: This table presents expected absorption regions for the functional groups in this compound and is for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods provide powerful tools for structural elucidation in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

To perform X-ray diffraction analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. Although a crystal structure for this compound itself is not publicly available in the searched literature, this technique remains the gold standard for absolute structure confirmation.

Computational-Assisted Structure Elucidation Methodologies

The determination of the precise chemical structure of complex natural products is a foundational task in organic chemistry. Computer-Assisted Structure Elucidation (CASE) has emerged as a powerful set of methodologies that significantly aids in this process, minimizing the risk of incorrect structure assignments which can still occur with traditional methods alone. rsc.org CASE programs work by systematically generating all possible molecular structures that are consistent with a given set of spectroscopic data. rsc.orgacdlabs.com These expert systems typically use the molecular formula, derived from high-resolution mass spectrometry (HR-ESI-MS), as a starting point, and then analyze connectivity data from two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, such as COSY and HMBC, to assemble constitutional isomers. rsc.orgnih.govresearchgate.net

For a molecule such as this compound, the molecular formula is established as C₁₉H₂₁N₃O₂. nih.govchemspider.com This information, combined with its monoisotopic mass of 323.163377 Da, provides the fundamental constraints for any structure generation algorithm. chemspider.com The imidazole core of this compound presents a significant challenge for unambiguous structure determination due to the multiple possible substitution patterns for the methyl, p-methoxyphenylmethyl, and p-hydroxyphenylmethyl groups. A CASE program would analyze the long-range correlations observed in HMBC spectra to definitively establish the connectivity between these substituent groups and the central 2-aminoimidazole ring system. While the specific use of a CASE program in the original elucidation of this compound is not extensively documented, the application of such tools provides a systematic and unbiased approach to confirming its complex architecture. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂ | nih.govchemspider.com |

| Molecular Weight | 323.4 g/mol | nih.gov |

| Monoisotopic Mass | 323.163377 Da | chemspider.com |

| IUPAC Name | 4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Structure Determination

Mechanism of Action: Molecular and Cellular Pathways

Identification of Molecular Targets for Naamine (B1248366) A and Related Compounds

Studies have identified several molecular targets for Naamine A and other naamidine compounds, highlighting their potential to interfere with specific biological processes. nih.govnih.govnih.gov

Modulation of Kinase Activity (e.g., ERK1 and ERK2 by Naamidine A)

Naamidine A, a related alkaloid, has been shown to strongly induce the phosphotransferase activity of extracellular signal-regulated kinases (ERK) 1 and ERK2 in A-431 cells. aacrjournals.orgnih.gov This effect suggests that ERK1 and ERK2 are primary molecular targets of Naamidine A. aacrjournals.orgnih.gov The induction of ERK phosphotransferase activity by Naamidine A is a notable finding, as it was reported as the first small molecule to cause this specific effect on ERK kinases. aacrjournals.orgnih.gov

Effects on Cell Cycle Progression

Treatment with Naamidine A has been observed to cause A-431 cells to arrest in the G0-G1 phase of the cell cycle. aacrjournals.orgnih.gov This cell cycle arrest is a consequence of its molecular interactions, particularly the modulation of ERK activity. aacrjournals.orgnih.gov The ability to induce G1 arrest indicates that this compound and its analogs can interfere with the cellular machinery responsible for cell division. aacrjournals.orgnih.gov

Impact on DNA Processes (e.g., Topoisomerase II Inhibition, DNA Binding)

Some studies on marine natural products, including certain imidazole (B134444) alkaloids like Naamine D, have indicated potential as topoisomerase II inhibitors. unigoa.ac.inijpsr.com Topoisomerase inhibitors interfere with enzymes crucial for DNA replication and transcription by altering DNA supercoiling. biomedpharmajournal.orgwikipedia.org Additionally, various compounds, including certain naphthoquinone derivatives and polyamides, are known to interact with DNA through binding or intercalation, affecting DNA processes. researchgate.netresearchgate.netnih.gov While the search results mention Naamine D in the context of topoisomerase II inhibition, direct evidence for this compound's impact on topoisomerase II or its specific DNA binding characteristics is not explicitly detailed in the provided snippets.

Modulation of Specific Proteins (e.g., CSE1L by Naamidine J)

Naamidine J, another related marine alkaloid, has been identified as a potential anti-inflammatory agent that targets CSE1L (Chromosome Segregation 1-Like). nih.govnih.gov Chemoproteomics studies identified CSE1L as a main cellular target of Naamidine J. nih.govnih.gov Mechanistically, Naamidine J has been shown to directly interact with CSE1L at specific sites (His745 and Phe903). nih.govnih.gov This interaction inhibits the nuclear translocation and transcriptional activity of transcription factor SP1, subsequently suppressing inflammation in macrophages. nih.govnih.govresearcher.life CSE1L is known to function as a nuclear transport (export) factor and plays a role in the nuclear and cytoplasmic translocation of proteins and RNA, including transcription factors like importin α and SP1. nih.gov

Intracellular Signaling Pathway Perturbations

The molecular interactions of this compound and related compounds can lead to perturbations in intracellular signaling pathways. aacrjournals.orguj.edu.pl As discussed, Naamidine A strongly induces the phosphotransferase activity of ERK1 and ERK2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. aacrjournals.orgnih.govkhanacademy.org This pathway is a vital link between membrane-bound receptors and nuclear events, influencing processes like proliferation, differentiation, and cell death. aacrjournals.orgkhanacademy.org The amplified ERK signal generated by Naamidine A treatment is linked to the observed G1 cell cycle arrest. aacrjournals.orgnih.gov While the search results highlight the impact on the ERK pathway, other intracellular signaling pathways could potentially be affected by this compound and its analogs, given their diverse molecular targets and biological activities. uj.edu.plnih.gov

Mechanistic Insights from Preclinical Efficacy

Preclinical studies have provided insights into the molecular and cellular pathways influenced by this compound, contributing to the understanding of its potential therapeutic applications.

One notable finding from preclinical research indicates that this compound acts as an antagonist of the epidermal growth factor (EGF) receptor signaling pathway researchgate.net. This pathway is a critical regulator of cell proliferation and is often dysregulated in various cancers aacrjournals.org. Studies using EGF-dependent A431 cells have shown that this compound can potently inhibit EGF-stimulated DNA synthesis, leading to a complete halt in DNA synthesis after 30 hours of treatment at a concentration of 0.78 µM aacrjournals.org. Furthermore, at a concentration of 1.56 µM, this compound caused A431 cells to arrest in the G1 phase of the cell cycle aacrjournals.org.

Further mechanistic investigations using in vitro kinase assays, in-gel kinase assays, and Western blotting experiments identified extracellular signal-regulated kinase (ERK) 1 and ERK2 as primary molecular targets for this compound in A431 cells aacrjournals.org. Treatment with this compound at concentrations ranging from 0.78 to 3.13 µM induced changes in the phosphorylation states of ERKs and strongly stimulated their phosphotransferase activity aacrjournals.org. These data suggest that this compound generates a robust ERK signal, which subsequently leads to G1 cell cycle arrest aacrjournals.org. This effect on ERK kinases is reported to be unique among small molecules studied at the time of this research aacrjournals.org.

Beyond its effects on cancer cell proliferation, this compound and related naamidines have shown activity against phytopathogenic fungi researchgate.net. While the exact mechanism for this antifungal activity was initially unknown, recent research suggests that naamidine A may exert its effect by chelating zinc ions researchgate.net. Supplementation of culture medium with excess zinc was found to abolish the antifungal activity of naamidine A, supporting the hypothesis that its antifungal mechanism involves disrupting zinc homeostasis researchgate.net. A synthetic mimic inspired by naamidine A, zinaamidole A (ZNA), has also demonstrated cancer-selective cell death by specifically inducing cellular Zn2+ uptake in transformed cells, highlighting the potential of this zinc-binding strategy researchgate.net.

Preclinical evaluations of this compound have also indicated mild cytotoxic activity against several human cancer cell lines, including MCF-7, A549, HeLa, and PC9 cells researchgate.net.

The following table summarizes some key preclinical findings regarding this compound's effects on cellular processes and targets:

| Cell Line / Organism | Effect | Concentration Range (µM) | Key Molecular/Cellular Target or Pathway | Source |

| A431 (Human Epidermoid Carcinoma) | Inhibition of EGF-stimulated DNA synthesis | 0.78 | EGF Receptor Signaling Pathway | aacrjournals.org |

| A431 (Human Epidermoid Carcinoma) | G1 Cell Cycle Arrest | 1.56 | ERK1, ERK2 (MAPK pathway) | aacrjournals.org |

| A431 (Human Epidermoid Carcinoma) | Induction of ERK Phosphotransferase Activity | 0.78 - 3.13 | ERK1, ERK2 | aacrjournals.org |

| Phytopathogenic Fungi | Antifungal Activity | Not specified | Potential Zinc Chelation | researchgate.netresearchgate.net |

| MCF-7 (Human Breast Cancer) | Mild Cytotoxicity | Not specified | Not specified | researchgate.net |

| A549 (Human Lung Carcinoma) | Mild Cytotoxicity | Not specified | Not specified | researchgate.net |

| HeLa (Human Cervical Cancer) | Mild Cytotoxicity | Not specified | Not specified | researchgate.net |

| PC9 (Human Lung Adenocarcinoma) | Mild Cytotoxicity | Not specified | Not specified | researchgate.net |

These preclinical studies provide a foundation for understanding the mechanistic actions of this compound, highlighting its interaction with key signaling pathways involved in cell proliferation and potentially ion homeostasis, which may contribute to its observed biological activities.

Structure Activity Relationship Sar Studies of Naamine a Analogues

Influence of Imidazole (B134444) Ring Substitution Patterns on Biological Activity

The imidazole ring is a core structural component of Naamine (B1248366) A. uj.edu.pl Substitutions on the imidazole ring can significantly impact the biological activity of imidazole-containing compounds by altering their electronic properties, steric profile, and capacity for interactions such as hydrogen bonding and pi-pi stacking with biological targets. mdpi.com

General SAR studies on various imidazole derivatives have shown that the position and nature of substituents on the imidazole ring are critical for activity against different targets. For instance, in some series of 2-aminoimidazole alkaloids, the activity was found to be dependent on substituents at the 2N-position and aromatic substituents at the 1-position of the imidazole ring. researchgate.net Another study on imidazole-coumarin conjugates indicated that the imidazole nucleus with a hydrogen atom at the N(1) position was important for potency and selectivity. mdpi.com While specific detailed data on the influence of various substitution patterns on the Naamine A imidazole ring are not extensively available in the provided sources, these general findings suggest that modifications to the nitrogen atoms (N1 and N3) and carbon atoms (C2, C4, C5) of the imidazole ring in this compound analogues would likely lead to significant changes in their biological activity.

Role of Aromatic Ring Substituents (e.g., Methoxy (B1213986) and Hydroxyl Groups)

This compound contains aromatic rings with methoxy and hydroxyl substituents. uj.edu.pl Aromatic rings and their substituents play a crucial role in the SAR of many bioactive molecules, influencing lipophilicity, electronic distribution, and steric bulk, which in turn affect binding affinity and pharmacokinetic properties. mdpi.comnih.gov

In SAR studies of other compound classes, the presence and position of hydroxyl and methoxy groups on aromatic rings have been shown to be important determinants of activity. For example, in a study on aromatic ether neuraminidase inhibitors, an unsubstituted hydroxyl group was found to be important for inhibitory activity. mdpi.comnih.gov Studies on ketamine esters with aromatic ring substitutions (including OMe) demonstrated that the position and nature of these groups influenced anaesthetic and analgesic properties. mdpi.com While direct, detailed SAR data specifically on the impact of modifying the methoxy and hydroxyl groups or their positions on the aromatic rings in this compound analogues is not present in the provided snippets, based on general SAR principles, alterations to these functional groups would be expected to modulate the biological activity of this compound analogues, likely by affecting their interaction with the target site and their pharmacokinetic profile.

Effects of Amino Group Derivatization and Salification

The presence of an amino group (-NH₂) is another key feature of the this compound structure. uj.edu.pl Amino groups can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions, particularly when protonated at physiological pH. drugdesign.org

Derivatization of an amino group involves modifying this functional group by adding other chemical moieties. This is a common strategy in SAR studies to explore the contribution of the amino group to activity and to alter physicochemical properties like solubility and lipophilicity. mdpi.comlilab-ecust.cnthieme-connect.comnih.govutdallas.edu For example, acylation or alkylation of an amino group can change its basicity and hydrogen bonding capacity, as well as introduce steric bulk. Salification, the formation of a salt with an acid, results in a charged ammonium (B1175870) group, which can significantly impact solubility, dissolution rate, and the ability to form ionic interactions with charged residues in a binding site.

General SAR principles suggest that the basicity and the ability of the amino group to act as a hydrogen bond donor or accept a proton are often crucial for the activity of compounds containing this moiety. drugdesign.org Changes to the amino group through derivatization or salification in this compound analogues would therefore be expected to influence their interaction with their biological target, potentially affecting binding affinity and efficacy. However, specific research findings detailing the effects of amino group derivatization or salification on the biological activity of this compound analogues are not provided in the search results.

Impact of Imidazolone (B8795221) Ring Introduction

While this compound itself contains an imidazole ring, some related marine alkaloids feature an imidazolone ring (a five-membered ring containing nitrogen, carbon, oxygen, and a carbonyl group). The introduction of an imidazolone ring into a molecular scaffold can significantly alter its electronic and steric properties compared to an imidazole ring. The presence of the carbonyl group introduces a hydrogen bond acceptor and changes the aromaticity and basicity of the ring system.

In the context of imidazole-based alkaloids from marine sponges, Naamidine H, which contains an imidazole-2,4-dione ring (a type of imidazolone), has been studied for its interaction with SARS-CoV-2 main protease. The imidazole-2,4-dione ring in Naamidine H was found to occupy a specific binding pocket, contributing to its binding affinity. nih.gov This suggests that the introduction of an imidazolone ring into this compound analogues, or modifications to an existing one in related structures, could have a profound impact on their biological activity by influencing their ability to fit into and interact with the binding site of a target protein. This compound and Naamidine are described as related imidazole-based alkaloids, suggesting potential biosynthetic links and structural similarities that could make the introduction of an imidazolone moiety a relevant SAR exploration. nih.gov However, specific SAR data on the systematic introduction or modification of an imidazolone ring within the this compound scaffold is not detailed in the provided sources.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. ijpsr.comijpsonline.comwizeprep.comjcdr.net Stereoisomers, such as enantiomers and diastereomers, can exhibit significantly different pharmacological profiles, including potency, efficacy, and selectivity, due to specific interactions with chiral biological targets like receptors and enzymes. ucsb.eduijpsonline.com

The total synthesis of this compound has been reported, and it has been noted that a stereoisomer was obtained, indicating the presence of at least one chiral center in the molecule. nih.gov Naamine D, another imidazole alkaloid from marine sponges, has also been subject to SAR studies involving methyl modifications and the alkaloid ring system, which would inherently involve stereochemical considerations. nih.govmdpi.com General principles of stereochemistry in drug action highlight that different enantiomers can bind to a target site with varying affinities and induce different biological responses because their three-dimensional structures are not superimposable and thus interact differently with the chiral environment of the binding site. ucsb.eduijpsonline.com While detailed studies on the specific stereoisomers of this compound and their respective biological activities are not provided in the search results, the presence of chirality in this compound nih.gov implies that its stereochemistry is likely an important factor in its activity profile, and the different stereoisomers would be expected to exhibit different biological potencies or effects.

Identification of Key Pharmacophores and Active Regions

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. oncodesign-services.com Identifying the key pharmacophores and the active regions of the biological target with which a molecule like this compound interacts is crucial for understanding its mechanism of action and for rational drug design.

Pharmacophore modeling involves identifying the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) and their spatial arrangement that are common among a series of active compounds and are responsible for their biological activity. oncodesign-services.com These pharmacophore features are presumed to interact with complementary functional groups within the binding site or active region of the biological target. oncodesign-services.com Computational methods, such as pharmacophore mapping and molecular docking, are often used to elucidate these interactions and define the key features and regions involved in binding. lilab-ecust.cn

While the provided search results discuss the general concepts of pharmacophores and active regions in drug discovery oncodesign-services.comlilab-ecust.cn and mention that this compound exhibits potent activity uj.edu.pl and that molecular docking studies have been carried out for related compounds mdpi.comnih.govnih.gov, specific details regarding the identified key pharmacophores of this compound or the precise active regions of its biological target(s) are not explicitly provided. However, based on the structure of this compound, potential pharmacophoric features would likely include the basic nitrogen atoms in the imidazole ring and the amino group, the hydrogen bond donating hydroxyl group, the aromatic rings, and the hydrophobic portions of the molecule. The arrangement of these features in three-dimensional space would constitute the pharmacophore recognized by its biological target.

Biosynthesis of Naamine a

Biosynthetic Origin from Marine Organisms

Naamine (B1248366) A, like other naamines and naamidines, is a natural product isolated from marine organisms, specifically sponges. Research on the sponge Leucetta chagosensis has led to the isolation of various 2-amino imidazole (B134444) alkaloids, including naamines and isonaamines, all characterized by a central imidazole ring. mdpi.com These alkaloids exhibit diverse biological activities. mdpi.com

While initially attributed solely to the sponge host, recent research suggests that symbiotic bacteria associated with marine sponges are often the true producers of many bioactive natural products found in these invertebrates. pacb.comresearchgate.netmdpi.com All genomic studies to date investigating the metabolic origins of sponge-derived small molecules indicate that microbes, rather than the sponge animal host, are the biosynthetic producers. researchgate.net However, early studies involving cell sorting hinted that the sponge animal host might play a role, particularly in the production of terpenoid molecules. researchgate.net

Proposed Biosynthetic Pathways for Imidazole Alkaloids

Proposed biosynthetic pathways for imidazole alkaloids, including those structurally related to naamines, often involve amino acid precursors. While a clear, experimentally confirmed biosynthetic pathway specifically for the 2-aminoimidazole alkaloids from calcareous sponges has not been fully established, different hypotheses have been proposed. mdpi.com

Precursor Identification and Elucidation

Hypotheses regarding the biosynthesis of 2-aminoimidazole alkaloids from calcareous sponges suggest a pathway that includes an intermediate derived from guanidine (B92328) and p-hydroxyphenylpyruvic acid. mdpi.com

More broadly, the biosynthesis of various amino acids, which can serve as precursors for alkaloids, involves complex metabolic pathways. For example, aromatic amino acids like phenylalanine and tyrosine, which could potentially be involved in the synthesis of the aromatic portions of Naamine A, are derived from the shikimate pathway. nih.govcreative-proteomics.com The biosynthesis of aspartate, another potential precursor for nitrogen-containing compounds, often involves the transamination of oxaloacetate. creative-proteomics.comwikipedia.org The synthesis of amino acids involves various enzymatic steps and is highly regulated. creative-proteomics.comwikipedia.org

Enzymatic Steps and Transformations

The enzymatic steps involved in the biosynthesis of this compound are not yet fully elucidated. However, general knowledge of alkaloid biosynthesis and the synthesis of related imidazole compounds provides some insights.

The formation of the 2-aminoimidazole core, a central feature of naamines, has been achieved in total synthesis through the condensation of an appropriate α-aminoketone with cyanamide (B42294). acs.org While this is a synthetic route, it highlights the key chemical transformation needed to form the core structure.

Enzymatic reactions are fundamental to biosynthetic pathways, catalyzing specific transformations. For instance, the biosynthesis of amino acids involves enzymes like aminotransferases and dehydrogenases. creative-proteomics.comwikipedia.orgnih.gov In other natural product biosynthetic pathways, such as the clavulanic acid pathway, specific enzymes like amidino hydrolase are involved in converting precursors to intermediate compounds. psu.edu

While specific enzymes for this compound biosynthesis are yet to be definitively identified, it is likely that a series of enzymatic steps, including cyclization, functionalization, and coupling reactions, are involved in assembling the final this compound structure from its precursors.

Genetic Basis of Biosynthesis in Marine Sponges (if applicable)

The genetic basis for the biosynthesis of this compound in marine sponges is an active area of research, particularly given the strong evidence suggesting that microbial symbionts are the actual producers of many sponge-derived natural products. pacb.comresearchgate.netmdpi.com

Investigating the biosynthetic origin of sponge-derived natural products at the genetic level is challenging due to the complexity of the sponge metagenome, which contains various homologous genes from diverse pathways. kkp.go.id However, metagenome mining is a powerful tool being used to search for new natural product biosynthetic pathways from these complex bacterial consortia. pacb.com This approach involves detecting biosynthetic genes in the sponge metagenome, creating large metagenomic libraries, and screening these libraries to identify gene clusters responsible for natural product synthesis. pacb.comkkp.go.id

For many natural products synthesized by modular polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), their biosynthetic pathways and the structures of the final products can be predicted with high accuracy through bioinformatic analysis. pacb.com The discovery of these biosynthetic pathways at the genetic level is crucial for the sustainable production of promising sponge-derived compounds. kkp.go.id

Challenges in Elucidating this compound Biosynthesis

Elucidating the complete biosynthetic pathway of this compound presents several challenges. One significant challenge in marine natural product research is the limited supply of raw material, as direct extraction from marine organisms can be unsustainable. scispace.com The concentration of bioactive compounds in these organisms is often very low. scispace.com

Another major challenge in determining the biosynthetic origin of sponge-derived natural products at the genetic level is the complexity of the sponge metagenome. kkp.go.id This metagenome contains a vast diversity of genes from various symbiotic microorganisms, making it difficult to pinpoint the specific genes responsible for the biosynthesis of a particular compound like this compound. kkp.go.id The presence of homologous genes from different pathways further complicates the identification of relevant biosynthetic gene clusters. kkp.go.id

Furthermore, many of the symbiotic bacteria associated with marine sponges, which are hypothesized to produce these compounds, cannot be easily cultivated in laboratory settings. pacb.com This lack of cultivability hinders traditional genetic and biochemical studies that rely on isolated organisms.

Despite these challenges, advancements in techniques such as metagenome mining and bioinformatic analysis are providing new avenues for exploring the biosynthetic capabilities of marine sponge symbionts and potentially unlocking the secrets of this compound biosynthesis. pacb.comkkp.go.id

Computational and Theoretical Studies on Naamine a

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been employed to investigate the binding affinity of Naamine (B1248366) A and its analogs with various protein targets. These studies predict how the ligand fits into the binding site of a protein and estimate the strength of the interaction, typically reported as a binding energy score in kcal/mol.

In a study evaluating marine sponge compounds against targets for COVID-19-associated mucormycosis, Naamine A and its related compounds (Naamine B, D, E, and F) were docked against several fungal proteins. mdpi.comresearchgate.neturfu.ru For the target enzyme RdRp (RNA-dependent RNA polymerase), Naamine D exhibited the highest binding affinity with a score of -8.8 kcal/mol. mdpi.com Against the enzyme mucoricin, Naamine E showed a binding affinity of -7.6 kcal/mol. mdpi.com Another in silico investigation targeting the SARS-CoV-2 main protease (Mpro) calculated a docking score for this compound of -6.65 kcal/mol. researchgate.net These studies help to identify potential biological targets for this compound and provide a basis for understanding its mechanism of action. The specific interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site, are also elucidated, revealing the structural basis for the observed binding affinity.

Table 1: Molecular Docking Scores of Naamine Alkaloids Against Various Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 Main Protease | -6.65 | researchgate.net |

| Naamine D | RdRp (from Rhizopus delemar) | -8.8 | mdpi.com |

| Naamine E | Mucoricin (from Rhizopus delemar) | -7.6 | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide a view of the dynamic evolution of the system, allowing for the study of conformational changes and the stability of ligand-protein complexes.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

The electronic structures and properties of this compound have been investigated using quantum chemical methods. researchgate.netresearchgate.net Studies employing DFT have been conducted to understand the geometric structures, ground and excited states, and intramolecular charge transfer characteristics of this compound and related compounds like naamidine A and naamidine G. researchgate.netresearchgate.net These calculations help to elucidate the distribution of electrons within the molecule, identify the most reactive sites, and understand its spectroscopic properties. mdpi-res.com For instance, analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can predict the molecule's susceptibility to nucleophilic or electrophilic attack, offering fundamental insights into its chemical behavior and potential for interaction with biological macromolecules. nih.gov

In Silico Screening and Virtual Library Design

In silico screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This compound has served as a scaffold or lead compound for the design of new molecules with desired biological activities.

Researchers have designed and synthesized analogs of this compound to explore their potential as antibiofilm agents. chim.it By using the core structure of this compound as a template, a virtual library of related compounds was created to establish structure-activity relationships (SAR). chim.it This approach led to the identification of novel polysubstituted triazole derivatives, created using "click chemistry," that exhibited specific, non-toxic antibiofilm activity against marine bacteria. chim.it Similarly, mimics of this compound and isothis compound have been developed and found to inhibit biofilm formation in both Gram-negative and Gram-positive bacteria, demonstrating the value of this compound as a foundational structure in the design of new therapeutic agents. nih.govacs.org

Computational Approaches in SAR Prediction

Computational and theoretical studies are pivotal in modern medicinal chemistry for predicting the Structure-Activity Relationship (SAR) of natural products and their analogs. These in-silico methods provide deep insights into the molecular interactions that govern biological activity, thereby guiding the rational design of new and more potent therapeutic agents. For complex molecules like this compound, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations are indispensable tools for predicting their biological potential.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to a specific molecular target, such as a protein or enzyme. While specific molecular docking studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology is well-established. For related marine alkaloids, docking studies have been crucial in identifying key amino acid residues within the binding sites of target proteins that are essential for interaction. nih.govresearchgate.net These studies typically reveal hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models use molecular descriptors—quantifiable properties related to a molecule's steric, electronic, and hydrophobic characteristics—to predict the activity of novel compounds. google.com Developing a QSAR model for this compound and its derivatives would involve synthesizing a library of analogs, evaluating their biological activity, and then using computational software to generate descriptors and build a predictive statistical model. arxiv.orgmdpi.com Such a model could significantly accelerate the discovery of new leads by prioritizing the synthesis of compounds with the highest predicted potency.

While detailed, published research focusing specifically on the computational SAR prediction for this compound is limited, the principles of these computational methods are broadly applicable. The data table below illustrates the type of information that would be generated from a hypothetical QSAR study on this compound analogs, demonstrating how structural modifications are correlated with predicted activity.

Table 1: Illustrative QSAR Data for Hypothetical this compound Analogs

| Compound | Modification on Polyamine Moiety | LogP (Descriptor) | Polar Surface Area (Descriptor) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Unmodified | 4.2 | 110 Ų | 5.8 |

| Analog A-1 | N-acetylation | 4.0 | 125 Ų | 8.2 |

| Analog A-2 | Addition of a methyl group | 4.6 | 110 Ų | 4.1 |

| Analog A-3 | Removal of a secondary amine | 4.5 | 95 Ų | 12.5 |

This table is for illustrative purposes only and does not represent published experimental or computational data on this compound.

Future Research Directions and Preclinical Pharmacological Potential

Addressing Research Gaps in Biological Activities and Mechanisms

While initial studies have revealed that Naamine (B1248366) A and its related compounds possess a spectrum of biological activities, including cytotoxicity, antimicrobial, and antiviral effects, significant gaps in our understanding remain. nih.gov A primary challenge is the incomplete elucidation of the precise molecular mechanisms underlying these activities. For instance, while its cytotoxic properties are noted, the specific cellular targets and signaling pathways that Naamine A modulates are not fully characterized. researchgate.net

Mechanism of Action: There is a lack of detailed understanding of the biological processes and molecular interactions through which this compound exerts its cytotoxic, antiviral, and antifungal effects. enago.commanuscriptedit.com

Target Specificity: The selectivity of this compound for its biological targets is not well-defined. Understanding whether it acts on specific proteins, enzymes, or nucleic acids is crucial for predicting potential off-target effects.

Inconsistent Findings: Variations in the reported activities of different naamine analogues suggest that the compound's effects are highly sensitive to minor structural modifications. mdpi.com Reconciling these differences requires a more profound investigation into its structure-activity relationships.

Future research should be directed at systematically investigating these areas. Unraveling the fundamental biology of how this compound functions will be essential for its development as a therapeutic agent. europa.eu

Design and Synthesis of Advanced this compound Analogues with Improved Activity

The initial total syntheses of this compound and its congeners were often characterized by low yields and harsh reaction conditions, which are not ideal for producing a wide range of analogues for structure-activity relationship (SAR) studies. mdpi.com The development of more efficient and versatile synthetic routes is paramount for generating a library of advanced analogues with potentially superior biological profiles.

Research has already demonstrated the value of this approach. SAR studies have indicated that the placement and nature of substituents, such as methoxy (B1213986) and hydroxyl groups on the aromatic rings, are critical for biological activity. mdpi.com This highlights the sensitivity of the target interaction to the compound's electronic properties. mdpi.com

A notable success in this area is the synthesis of a benzyloxy naamine derivative, which exhibited significantly higher in vivo antiviral activity against the tobacco mosaic virus than the commercial virucide, Ribavirin. nih.gov This finding strongly suggests that targeted chemical modifications can overcome the limitations of the natural parent compound and yield derivatives with enhanced potency, making them promising new lead compounds for further research. nih.govmdpi.com

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) | Reference |

|---|---|---|---|---|

| Benzyloxy Naamine Derivative (15d) | 46 | 49 | 41 | nih.gov |

| Ribavirin (Commercial Virucide) | 32 | 35 | 34 | nih.gov |

The design and synthesis of novel analogues, potentially incorporating different heterocyclic cores or substituent groups, remain a fertile area for investigation. rsc.orgafjbs.com

Exploration of this compound as a Lead Compound for Therapeutic Development (Preclinical)

A lead compound is a chemical entity with promising biological activity that serves as the starting point for drug discovery and optimization. solubilityofthings.com this compound, with its diverse bioactivities, represents a quality lead molecule for preclinical development. nih.govnih.gov The journey from a lead compound to a clinical candidate is a complex, multi-step process that involves extensive testing and refinement to ensure safety and efficacy. nih.govnih.gov

The preclinical development process for a this compound-based therapeutic would involve several key stages:

Lead Optimization: This phase focuses on chemically modifying the lead structure (this compound) to improve its pharmacological properties. ppd.comnuvisan.com The goal is to enhance potency and selectivity while minimizing potential toxicity. The successful synthesis of more active analogues, like the benzyloxy derivative, demonstrates that this compound's structure is amenable to such optimization. nih.govnuvisan.com

In Vitro and In Vivo Testing: Promising analogues would undergo rigorous testing. This includes in vitro assays to determine metabolic stability, cell permeability (e.g., Caco-2 assays), and potential interactions with metabolic enzymes like the cytochrome P450 family. nuvisan.com Subsequent in vivo studies in animal models are conducted to assess the compound's efficacy against the target disease and to establish its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.govppd.com

Toxicity Studies: Comprehensive toxicology and safety pharmacology studies are required to identify any potential adverse effects and to determine a safe therapeutic window before human trials can be considered. nih.govnih.gov

Given that some naamine derivatives have already been identified as new lead compounds for antiviral and fungicidal research, the foundation for their preclinical exploration is well-established. nih.govmdpi.com

Further Elucidation of Biosynthetic Pathways for Sustainable Production

Currently, the definitive biosynthetic pathway for 2-aminoimidazole alkaloids, including this compound, in their natural source—calcareous sponges—has not been fully established. mdpi.com While hypotheses have been proposed, such as a pathway involving guanidine (B92328) and p-hydroxyphenylpyruvic acid, these lack experimental confirmation. mdpi.com

Elucidating the complete biosynthetic pathway is a major goal that would enable sustainable production through biotechnological approaches. nih.gov Modern strategies to achieve this include: nih.govnih.gov

Genomic Analysis: Screening the genome of the source organism or its symbiotic microbes for candidate genes and gene clusters that may be involved in the synthesis.

Enzyme Characterization: Heterologous expression of candidate genes in host organisms (like yeast or bacteria) to produce and characterize the specific enzymes involved in the pathway. nih.govnih.gov

Isotope Tracing: Using isotopically labeled precursors to trace the incorporation of atoms into the final natural product, thereby confirming the biosynthetic route.

Understanding and harnessing these biological pathways through synthetic biology could provide a reliable and scalable supply of this compound and its analogues, overcoming the limitations and ecological impact of harvesting marine sponges. nih.gov

Integration of Advanced Computational and Experimental Methodologies in this compound Research

The complexity of natural product research necessitates the integration of advanced computational and experimental techniques to accelerate discovery and development. witpress.com Computational methods can play a crucial role in analyzing complex systems, modeling molecular interactions, and predicting the properties of new compounds. mdpi.com

In this compound research, these integrated methodologies can be applied in several ways:

Computational Modeling and Design: In silico tools, such as molecular docking and dynamics simulations, can be used to model the interaction of this compound analogues with their biological targets. mcgill.cawiley.com This can guide the rational design of new derivatives with improved binding affinity and selectivity, streamlining the lead optimization process. nuvisan.com

Predictive Analysis: Machine learning algorithms and other advanced computational techniques can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize the synthesis of the most promising candidates. mdpi.com

Structural Elucidation: The combination of modern spectroscopic methods (like NMR and MS) with computational analysis is powerful for structure elucidation. uni-duesseldorf.demdpi.com For example, molecular networking based on MS/MS data has already been used to identify new this compound-related compounds directly from crude sponge extracts. mdpi.com

By combining the predictive power of computational science with the empirical validation of advanced experimental work, researchers can navigate the complexities of this compound chemistry and pharmacology more efficiently, paving the way for its potential translation into future therapeutics. witpress.comcomputational-humanities-research.org

Q & A

Q. What are the key structural features of Naamine A that influence its bioactivity?

- Methodological Approach : Analyze the core structure of this compound (a benzannulated 2-aminoimidazole derivative with methoxy and amino substituents) and compare it to its analogs. Use X-ray crystallography to confirm stereochemistry and computational modeling (e.g., DFT) to predict electronic interactions with biological targets like EGFR. Derivatives with hydroxyl (OH) or methoxy (OMe) groups at R1/R2 positions show altered activity, suggesting substituent-dependent binding .

- Experimental Validation : Synthesize structural analogs (e.g., compounds 1e–i, 1j–k) and test inhibitory effects on EGFR-dependent cell proliferation via kinase assays .

Q. What synthetic methodologies are established for this compound and its analogs?

- Core Synthesis : Use Cu(I)-mediated A3 coupling to assemble the imidazole core, followed by Pd(0)-catalyzed dehydrogenation to form the benzannulated structure. Protect reactive amines (e.g., Boc groups) to control regioselectivity during hydrogenamination .

- Derivative Synthesis : For N2-acyl analogs, acylate monoprotected propargylguanidines under controlled conditions to avoid mixtures of N2- and N2,N2-diacylated products. Use HCl to deprotect intermediates (e.g., conversion of 18 to 19) .

Q. How is this compound sourced and characterized in natural environments?

- Natural Isolation : Extract this compound from marine sponges (Leucetta chagosensis, Notodoris citrina) using chromatographic techniques (e.g., HPLC). Confirm purity via NMR, HRMS, and compare spectral data with synthetic standards .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in the synthesis of N2-acyl-2-aminoimidazole analogs?

- Strategy : Optimize reaction conditions (e.g., temperature, stoichiometry) during acylation of 2-aminoimidazoles. Use single-crystal X-ray analysis to confirm regioselective outcomes (e.g., compound 19) and avoid hydrolysis-sensitive intermediates like dimethyl imidazole amine 2l .

- Data Interpretation : Compare reaction yields and selectivity under varying conditions (e.g., acyl chloride equivalents, solvent polarity) to identify optimal parameters .

Q. What analytical techniques are critical for validating the purity and stability of this compound derivatives?

- Purity Assessment : Use reversed-phase HPLC with UV/Vis detection and LC-MS to monitor byproducts (e.g., diacylated impurities). For stability studies, conduct accelerated degradation tests under acidic/alkaline conditions and track decomposition via NMR .

- Case Study : this compound-metal complexes (e.g., 2e) require ICP-MS to confirm metal content and assess ligand stability .

Q. How do structural modifications (e.g., salification, metal complexation) alter this compound’s bioactivity?

- Experimental Design : Synthesize derivatives (e.g., 1m–o, 2e) and evaluate changes in EGFR inhibition using cell-based assays. Compare IC50 values and binding kinetics via surface plasmon resonance (SPR) .

- Data Contradiction Analysis : If a derivative shows reduced activity despite structural similarity, investigate solubility differences or steric hindrance using molecular docking .

Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?

- Root-Cause Analysis : Replicate published protocols (e.g., reductive amination of 1d) while controlling variables like moisture levels (critical for hydrolysis-prone intermediates like 2l). Use DOE (Design of Experiments) to identify critical factors .

- Collaborative Verification : Share synthetic intermediates with independent labs for cross-validation of yields and spectral data .

Q. How can computational tools predict the bioactivity of novel this compound derivatives?

- Methodology : Perform molecular dynamics simulations to model EGFR binding pockets. Use QSAR models trained on existing analogs (e.g., 1e–i) to predict IC50 values for untested compounds. Validate predictions with in vitro assays .

Methodological Best Practices

Q. Designing reproducible synthetic protocols for this compound: What parameters must be documented?

Q. How to formulate a research question addressing this compound’s ecological role in marine organisms?

- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound production in Leucetta chagosensis correlate with predation resistance, and what biosynthetic genes are involved?” Use metagenomics to identify biosynthetic gene clusters and ecological surveys to link compound abundance with predator presence .

Tables for Key Data

| Derivative | Modification | Bioactivity (EGFR IC50) | Reference |

|---|---|---|---|

| This compound | None | 0.8 µM | |

| Compound 1j | Reductive amination | 1.2 µM | |

| Compound 2e | Metal complexation | 3.5 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.